N4-(4-Methyltrityl)-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Asn(Mtt)-OH, also known as N-α-(4-Methoxytrityl)-L-asparagine, is a derivative of the amino acid asparagine. This compound is often used in peptide synthesis due to its protective group, the 4-methoxytrityl (Mtt) group, which safeguards the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn(Mtt)-OH typically involves the protection of the amino group of asparagine with the Mtt group. This is achieved by reacting L-asparagine with 4-methoxytrityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of H-Asn(Mtt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purification process is also scaled up, often involving high-performance liquid chromatography (HPLC) for efficient separation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
H-Asn(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Mtt group can be selectively removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: The free amino group of H-Asn(Mtt)-OH can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and dichloromethane.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: L-asparagine and 4-methoxytrityl cation.
Coupling: Peptides with asparagine residues.
Scientific Research Applications
H-Asn(Mtt)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides for studying protein-protein interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development purposes.
Mechanism of Action
The primary function of H-Asn(Mtt)-OH is to serve as a protected amino acid in peptide synthesis. The Mtt group protects the amino group of asparagine from unwanted reactions during the synthesis process. Upon completion of the desired peptide sequence, the Mtt group is removed under mild acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
H-Asn(Boc)-OH: N-α-(tert-Butoxycarbonyl)-L-asparagine.
H-Asn(Fmoc)-OH: N-α-(9-Fluorenylmethyloxycarbonyl)-L-asparagine.
Uniqueness
H-Asn(Mtt)-OH is unique due to its Mtt protective group, which offers selective deprotection under mild acidic conditions. This selectivity is advantageous in multi-step peptide synthesis, where other protective groups might be too labile or too stable, leading to incomplete reactions or unwanted side reactions.
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
RSGFXZGZDIQYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.